molecular formula C16H12F3N3O2S2 B2517854 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034539-32-5

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2517854
CAS RN: 2034539-32-5
M. Wt: 399.41
InChI Key: NAASUXCZULXHLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, similar compounds have been synthesized and evaluated for their biochemical properties. For instance, a study described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which involved the creation of high-affinity inhibitors for kynurenine 3-hydroxylase . Another research synthesized 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, which were evaluated against enzymes like acetylcholinesterase and carbonic anhydrase I and II . These studies provide a foundation for understanding the synthetic routes that could be applied to the compound , although the exact synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their interaction with biological targets. The crystal structure of a representative compound in the class of novel benzenesulfonamides was determined through X-ray crystallography, which aids in understanding the three-dimensional conformation and potential binding modes of these molecules . Although the specific molecular structure of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is not provided, insights can be drawn from related compounds to hypothesize about its structural characteristics and how they may influence biological activity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their functional groups and molecular framework. The papers provided do not detail specific reactions involving N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, but they do discuss the reactivity of similar sulfonamide compounds. For example, celecoxib derivatives were synthesized through a series of reactions including selective oxidation, esterification, hydrazinolysis, and subsequent reactions with benzaldehyde derivatives . These steps highlight the potential reactions that sulfonamide derivatives may undergo, which could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are important for their drug-likeness and pharmacokinetic profiles. One study performed electronic structure calculations and molecular docking studies to support experimental findings and to assess the drug-likeness properties of synthesized benzenesulfonamides . These properties include solubility, stability, and the ability to interact with biological targets. While the exact properties of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide are not discussed, the methodologies used in these studies could be applied to determine its properties.

Scientific Research Applications

Environmental Science and Biodegradation

Condensed thiophenes, similar in structure to parts of the molecule , are significant components of petroleum and products derived from fossil fuels. Their fate in petroleum-contaminated environments is crucial, with studies focusing on their biodegradation. Kropp and Fedorak (1998) reviewed the types of organosulfur compounds in petroleum and the limited literature on toxicity studies with condensed thiophenes, highlighting the importance of understanding these compounds' behavior in environmental contexts (Kropp & Fedorak, 1998).

Medicinal Chemistry and Drug Discovery

The Knoevenagel condensation reaction, an essential synthetic route for various biologically active molecules, has been utilized to develop compounds with significant anticancer activity. Tokala, Bora, and Shankaraiah (2022) highlighted the role of this reaction in generating libraries of chemical compounds, some of which show promise in targeting cancer through various mechanisms (Tokala, Bora, & Shankaraiah, 2022).

Environmental Toxicology

The study of human urinary carcinogen metabolites, including those derived from tobacco and its relation to cancer, underlines the importance of analyzing how specific compounds metabolize and their potential health impacts. Hecht (2002) reviewed the measurement of carcinogen metabolites in urine as a practical approach for obtaining information about tobacco and cancer, providing insight into the methodologies for assessing exposure to harmful substances (Hecht, 2002).

Materials Science

Quinoxaline derivatives, which share structural similarities with the molecule , are highlighted for their importance in the development of materials for biomedical applications and chronic and metabolic diseases treatment. Pereira et al. (2015) discussed the versatility of quinoxaline structures in generating a wide variety of biomedical applications, emphasizing their antimicrobial activities and potential in treating chronic and metabolic diseases (Pereira et al., 2015).

properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S2/c17-16(18,19)12-3-1-2-4-14(12)26(23,24)22-9-13-15(21-7-6-20-13)11-5-8-25-10-11/h1-8,10,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAASUXCZULXHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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